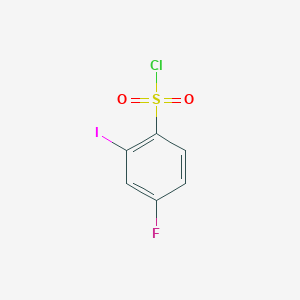

4-Fluoro-2-iodobenzenesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoro-2-iodobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C6H3ClFIO2S and its molecular weight is 320.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Activating Hydroxyl Groups for Biological Attachment

One application involves the activation of hydroxyl groups on polymeric carriers using related compounds such as 4-fluorobenzenesulfonyl chloride. This activation allows for the covalent attachment of biologicals (e.g., enzymes, antibodies) to solid supports like functionalized polystyrene microspheres and Sepharose beads. This method facilitates the bioselective separation of cells and tumor cells from various mediums, demonstrating potential therapeutic applications (Chang et al., 1992).

Synthesis and Characterization of Complexes

The synthesis of new platinum(II) dithiocarbimato complexes using 4-iodobenzenesulfonamide or 4-fluorobenzenesulfonamide has been reported. These complexes have been characterized by crystallography, showcasing their potential in catalytic and material science applications (Amim et al., 2008).

Electrochemical Fluorination

Research also includes the electrochemical fluorination of organosulfur compounds using polystyrene-supported iodobenzene, demonstrating a method for the efficient synthesis of fluorinated compounds. This process allows for the recyclable use of iodobenzene derivative, highlighting its utility in synthetic chemistry (Sawamura et al., 2010).

Catalytic Reactions

Another application is found in the Cu-catalyzed atom transfer radical addition reactions of fluoroalkylsulfonyl chlorides with electron-deficient alkenes. This method, under photochemical conditions, yields α-chloro-β-fluoroalkylcarbonyl products, showcasing a pathway for introducing fluoroalkyl groups into organic molecules (Tang & Dolbier, 2015).

Fluorescent Probing and Detection

Fluorogenic probes for sensitive detection in biochemical applications have been developed using derivatives of 4-fluorobenzenesulfonyl chloride. These probes enable the detection of biological molecules such as captopril, showcasing the compound's role in developing diagnostic and analytical tools (Wang et al., 2009).

Wirkmechanismus

Target of Action

4-Fluoro-2-iodobenzenesulfonyl chloride is primarily used in the field of organic synthesis, serving as a reagent in various chemical reactions . It doesn’t have a specific biological target but interacts with other organic compounds to form new substances.

Mode of Action

The compound is known for its role in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, this compound can act as an electrophile, reacting with organoboron compounds under the influence of a palladium catalyst .

Result of Action

The result of this compound’s action is the formation of new organic compounds. It’s used in the synthesis of various pharmaceuticals and other organic compounds . The exact molecular and cellular effects would depend on the specific compounds it’s used to create.

Biochemische Analyse

Biochemical Properties

It is known that the compound can participate in reactions at the benzylic position, which are important for synthesis

Cellular Effects

Chloride ions, which are part of the compound, play significant roles in bodily and cellular functions . They are involved in maintaining the membrane potential, extra- and intracellular ion homeostasis, and transepithelial transport .

Molecular Mechanism

It is known that reactions at the benzylic position can occur via an SN1 pathway, via the resonance-stabilized carbocation

Temporal Effects in Laboratory Settings

It is known that these effects can occur on timescales ranging from milliseconds (response time) to years (lifetime) .

Dosage Effects in Animal Models

It is known that the effects of drugs can vary with different dosages in animal models .

Metabolic Pathways

It is known that reactions at the benzylic position are very important for synthesis .

Transport and Distribution

Chloride ions, which are part of the compound, play significant roles in bodily and cellular functions .

Subcellular Localization

It is known that reactions at the benzylic position are very important for synthesis .

Eigenschaften

IUPAC Name |

4-fluoro-2-iodobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFIO2S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUNXTJSZNIPKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)I)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFIO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2524532.png)

![2-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-2-methyl-1,3-dioxolane](/img/structure/B2524539.png)

![3-chloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2524544.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B2524545.png)

![3-ethoxy-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B2524546.png)

![N'-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N-(3-methoxypropyl)ethanediamide](/img/structure/B2524550.png)

![N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2524552.png)